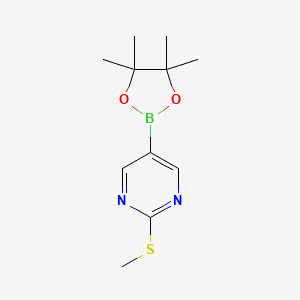

2-(Methylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

Descripción

IUPAC Nomenclature and Systematic Classification

The compound’s IUPAC name derives from its parent pyrimidine ring and substituents:

- Parent structure : Pyrimidine (a six-membered aromatic ring with alternating single and double bonds, two nitrogen atoms at positions 1 and 3).

- Position 2 substituent : Methylthio group (-SCH₃), denoted as 2-(methylthio).

- Position 5 substituent : 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, a pinacol boronate ester.

Systematic Name :

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(methylthio)pyrimidine.

Classification :

- Organoboron compound : Contains a boron atom bonded to carbon and oxygen atoms.

- Heterocyclic compound : Features a pyrimidine ring with sulfur and boron substituents.

Molecular Formula and Weight Analysis

The molecular formula is C₁₁H₁₇BN₂O₂S , with a molecular weight of 252.14 g/mol .

| Component | Quantity | Atomic Mass (g/mol) | Total Contribution (g/mol) |

|---|---|---|---|

| Carbon (C) | 11 | 12.01 | 132.11 |

| Hydrogen (H) | 17 | 1.008 | 17.14 |

| Boron (B) | 1 | 10.81 | 10.81 |

| Nitrogen (N) | 2 | 14.01 | 28.02 |

| Oxygen (O) | 2 | 16.00 | 32.00 |

| Sulfur (S) | 1 | 32.07 | 32.07 |

| Total | 252.14 |

SMILES Notation and Stereochemical Considerations

The SMILES string CSc1ncc(cn1)B2OC(C)(C)C(C)(C)O2 encodes the compound’s structure:

- Pyrimidine core :

c1ncc(cn1)represents positions 1–6 of the pyrimidine ring. - Methylthio group :

CSc1indicates a sulfur atom bonded to a methyl group and the pyrimidine at position 2. - Pinacol boronate ester :

B2OC(C)(C)C(C)(C)O2denotes the boron atom bonded to two oxygen atoms from the pinacol group, forming a 1,3,2-dioxaborolane ring.

Stereochemical Features :

- Boron geometry : Trigonal planar due to three bonds (two to oxygen atoms in the dioxaborolane ring, one to the pyrimidine carbon).

- Pyrimidine planarity : Aromatic ring with alternating single/double bonds, ensuring a flat geometry.

- No stereocenters : The molecule lacks chiral centers due to symmetry and planar boron/oxygen bonds.

Crystallographic Characterization via X-ray Diffraction

Available Data :

No X-ray crystallography (XRD) data is reported in publicly accessible sources for this compound. However, its structure is inferred from:

- Synthetic protocols : Borylation of 2-(methylthio)pyrimidine derivatives using pinacol boronic ester precursors.

- Spectroscopic analogs : Similar pyrimidine-boronate esters exhibit predictable bonding patterns in NMR and IR spectra.

Expected Crystallographic Parameters (Hypothetical) :

| Parameter | Hypothetical Value | Rationale |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Common for planar aromatic compounds with minimal symmetry-breaking substituents. |

| Lattice Constants | a ≈ 10 Å, b ≈ 12 Å, c ≈ 15 Å | Estimated based on van der Waals radii and molecular size. |

| Space Group | P2₁/c or C2/c | Typical for non-polar aromatic molecules. |

Limitations :

- XRD data is critical for confirming absolute configuration and intermolecular interactions but remains unreported.

- Experimental validation through single-crystal XRD is recommended for future studies.

Propiedades

IUPAC Name |

2-methylsulfanyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BN2O2S/c1-10(2)11(3,4)16-12(15-10)8-6-13-9(17-5)14-7-8/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFKIHRZPPIRQCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585963 | |

| Record name | 2-(Methylsulfanyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

940284-18-4 | |

| Record name | 2-(Methylsulfanyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mecanismo De Acción

is a type of palladium-catalyzed cross-coupling reaction that conjoins chemically differentiated fragments . The reaction involves the oxidative addition of an electrophilic organic group to palladium, which then undergoes transmetalation with a nucleophilic organoboron reagent . The resulting product is formed through the reductive elimination of the palladium complex .

Actividad Biológica

2-(Methylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (CAS No. 940284-18-4) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.

- Molecular Formula : CHBNOS

- Molecular Weight : 252.14 g/mol

- Purity : Typically >98%

- Storage Conditions : Inert atmosphere at 2-8°C .

The compound is believed to interact with specific biological targets, particularly in kinase inhibition pathways. Kinases are crucial in various cellular processes including growth, differentiation, and metabolism. The presence of the boron-containing moiety in its structure suggests potential for interaction with nucleophilic sites on proteins.

Inhibition of Kinases

Recent studies have indicated that derivatives of pyrimidine compounds can act as inhibitors of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. For instance, related compounds have shown promising results in inhibiting CDK2 with IC values in the nanomolar range .

Case Studies and Research Findings

-

CDK Inhibition :

Compound Structure CDK2 IC50 (µM) Example A Structure A 0.016 Example B Structure B 0.025 - Kinase Selectivity :

- Cell Growth Modulation :

Safety and Toxicology

While the compound shows promise as a therapeutic agent, safety assessments are critical. Preliminary toxicity studies indicate that it may cause skin irritation and is harmful if ingested . Therefore, handling precautions are necessary.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing boron moieties can exhibit significant anticancer properties. The incorporation of the dioxaborolane group in 2-(Methylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine enhances its potential as a therapeutic agent. Studies have shown that such compounds can selectively target cancer cells while sparing normal cells, thus reducing side effects associated with traditional chemotherapeutics .

Targeting Kinases

This compound has been investigated for its ability to inhibit specific kinases involved in cancer progression. The boron atom's unique electronic properties allow it to form reversible covalent bonds with nucleophilic sites on proteins, potentially leading to the development of selective kinase inhibitors .

Organic Synthesis

Borylation Reactions

The compound serves as an effective borylation reagent in organic synthesis. It can facilitate the introduction of boron into organic molecules through reactions with various substrates under mild conditions. This property is particularly valuable in the synthesis of organoboron compounds that are crucial intermediates in pharmaceuticals and agrochemicals .

Cross-Coupling Reactions

In synthetic organic chemistry, this compound can be utilized in cross-coupling reactions with aryl halides or other electrophiles. This application is significant for constructing complex molecular architectures efficiently .

Materials Science

Polymer Chemistry

The dioxaborolane group is known for its ability to participate in polymerization reactions. The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Research has demonstrated that polymers containing boron can exhibit improved fire resistance and lower flammability .

Case Studies and Research Findings

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester moiety enables participation in palladium-catalyzed Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl/heteroaryl halides. This reaction occurs under mild conditions (60–90°C) using Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysts .

Key Features

-

Regioselectivity : Coupling occurs exclusively at the boron-bearing position due to electronic activation .

-

Compatibility : Tolerates diverse aryl halides (Br, I, OTf) and nitrogen-containing heterocycles .

| Reaction Partner | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Bromoanisole | Pd(dppf)Cl₂ | DME/H₂O | 82 | |

| 3-Iodopyridine | Pd(PPh₃)₄ | THF | 75 |

Oxidation of Methylthio Group

The methylthio group undergoes oxidation to sulfone derivatives using meta-chloroperbenzoic acid (mCPBA) in dichloromethane (0°C to RT, 67–72% yield) . This transformation enhances electrophilicity for subsequent nucleophilic substitutions.

Mechanism

-

S-Oxidation : Sequential oxidation of sulfur from -SMe → -SO₂Me.

-

Nucleophilic Displacement : Sulfone intermediates react with amines/formamides under basic conditions (NaH/THF) .

Nucleophilic Aromatic Substitution

After oxidation to the sulfone, the C-2 position becomes activated for nucleophilic attack :

General Protocol

-

Substrate : 5-Boronic ester-2-(methylsulfonyl)pyrimidine

-

Nucleophiles : Anilines, alkylamines, or formamides

-

Conditions : NaH (base), THF/NMP, 0°C → RT

| Nucleophile | Product Class | Yield (%) | Application |

|---|---|---|---|

| 4-(1-Methylpyrazolyl)aniline | Kinase inhibitor precursor | 79 | Medicinal chemistry |

| Neopentylamine | Alkylamino-pyrimidine | 31 | Material science |

Sequential Functionalization Strategies

The compound’s orthogonal reactivity allows modular synthesis of complex molecules:

Case Study : Synthesis of kinase inhibitors

-

Step 1 : Suzuki coupling with pyrazole boronic ester → installs aryl group at C-5.

-

Step 2 : Sulfone formation → activates C-2 for amine coupling.

-

Step 3 : Displacement with substituted anilines → final bioactive compound.

Advantages

-

Enables late-stage diversification of both C-2 and C-5 positions.

-

Maintains boronic ester integrity for further modifications.

Stability and Handling Considerations

-

Hydrolysis Sensitivity : Boronic ester hydrolyzes slowly in protic solvents (t₁/₂ ≈ 48 hr in H₂O/THF).

-

Storage : Stable under inert atmosphere at 2–8°C for >6 months .

Comparative Reactivity with Analogues

| Compound Modification | Reactivity Change | Impact on Applications |

|---|---|---|

| Replacement of -SMe with -OMe | Reduced electrophilicity at C-2 | Limits nucleophilic substitution |

| Boronic acid (free -B(OH)₂) | Faster coupling kinetics but lower stability | Requires in situ protection |

This compound’s dual functionality makes it invaluable for constructing pharmacophores in drug discovery (e.g., kinase inhibitors ) and π-conjugated materials. Future research directions include exploring its use in metal-organic frameworks (MOFs) and asymmetric catalysis.

Comparación Con Compuestos Similares

Substituent Effects on Electronic and Steric Properties

The substituent at position 2 of the pyrimidine ring critically determines the compound’s reactivity, solubility, and steric profile. Below is a comparison with key analogs:

Reactivity in Suzuki-Miyaura Cross-Coupling Reactions

- Target Compound : The methylthio group moderately activates the boronate ester for coupling but may require higher temperatures or catalysts due to steric hindrance .

- Fluoro Analog : The electron-withdrawing -F group enhances electrophilicity at the boron center, enabling faster coupling under mild conditions .

- Amino Analog: The -NH₂ group directs coupling to specific positions but may form undesired byproducts via oxidation .

Solubility and Stability

- Target Compound : Moderately soluble in THF and DMSO; stable under inert atmospheres but sensitive to moisture .

- Benzyloxy Analog : Low solubility in water due to the hydrophobic benzyl group; stable in organic solvents .

- Difluoromethoxy Analog : Enhanced lipid solubility due to -OCF₂H; stable under acidic conditions .

Research Findings and Trends

- Crystal Engineering: The amino analog forms hydrogen-bonded networks (e.g., N−H···O interactions), enabling predictable crystal packing .

- Steric vs. Electronic Trade-offs: Bulky groups (e.g., benzyloxy) reduce coupling efficiency despite favorable electronics, as seen in TON (turnover number) studies .

- Emerging Analogs : 2-(Difluoromethoxy) derivatives are gaining traction in PET radiopharmaceuticals due to improved in vivo stability .

Métodos De Preparación

Starting Materials and Key Intermediates

- 5-Bromo-2-(methylthio)pyrimidine derivatives serve as common starting points.

- Commercial availability of methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate allows for multi-step transformations leading to the target compound.

Palladium-Catalyzed Borylation (Suzuki-Miyaura Type)

- The borylation of 5-bromo-2-(methylthio)pyrimidine derivatives is commonly performed using bis(pinacolato)diboron or (E)-2-(2-ethoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as the boron source.

- Typical catalysts include Pd(dppf)Cl2·DCM or similar palladium complexes.

- Reaction conditions: Base such as sodium carbonate (Na2CO3), solvent mixtures of tetrahydrofuran (THF) and water, temperature around 65 °C.

- Yields reported for these borylation steps are moderate to good, approximately 60–70%.

Functional Group Transformations

- The methylthio group at the 2-position can be introduced early or maintained through the synthetic sequence.

- Oxidation of the methylthio group to sulfone derivatives is achievable using meta-chloroperbenzoic acid (m-CPBA) in dichloromethane at 0 °C to room temperature with yields around 67%.

- Subsequent functionalization at the 2-position can be achieved by nucleophilic substitution or coupling reactions.

Cyclization and Chlorination Steps (Related Pyrimidine Systems)

- For related pyrido[3,4-d]pyrimidine cores, amide formation followed by cyclization under acidic conditions (e.g., p-toluenesulfonic acid in toluene) yields pyrimidinone intermediates.

- Chlorination with phosphorus oxychloride (POCl3) at 70 °C introduces chloro substituents, facilitating further functionalization.

Representative Synthetic Route Summary

| Step No. | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Borylation | Pd(dppf)Cl2·DCM, Na2CO3, THF/H2O, 65 °C | ~63 | Using (E)-2-(2-ethoxyvinyl)-dioxaborolane reagent |

| 2 | Amide formation | NH3, MeOH, 85 °C | High | Followed by acid cyclization |

| 3 | Cyclization | p-Toluenesulfonic acid, toluene, 90 °C | 84 | Forms pyrimidinone core |

| 4 | Chlorination | POCl3, 70 °C | 86 | Introduces chloro substituent |

| 5 | Oxidation (methylthio to sulfone) | m-CPBA, DCM, 0 °C to rt | 67 | For further functionalization |

| 6 | Coupling (Suzuki) | Pd catalyst, boronic acids/esters, base, solvent | Variable | Enables diversification at pyrimidine |

Research Findings and Optimization Notes

- The use of (E)-2-(2-ethoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a boron source was found to be efficient for coupling with halopyrimidines, enabling good yields and scalability.

- The methylthio substituent is stable under the borylation conditions, allowing for its presence during the Suzuki coupling.

- Oxidation to sulfone derivatives increases the electrophilicity of the pyrimidine ring, facilitating nucleophilic substitutions for further derivatization.

- The sequence of oxidation and coupling steps can be adjusted depending on the desired substitution pattern and functional group compatibility.

- These methods have been successfully applied to prepare intermediates for kinase inhibitor scaffolds, demonstrating the synthetic versatility of this approach.

Summary Table of Key Preparation Methods

Q & A

Basic: What are the standard synthetic routes for preparing 2-(Methylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine?

Answer:

The primary synthetic route involves Suzuki-Miyaura cross-coupling reactions , leveraging the boronate ester group for C–C bond formation. A typical protocol includes:

- Step 1: Reaction of a halogenated pyrimidine precursor (e.g., 5-bromo-2-(methylthio)pyrimidine) with bis(pinacolato)diboron or a pinacol borane derivative under palladium catalysis (e.g., Pd(PPh₃)₄) .

- Step 2: Optimization of reaction conditions (e.g., Cs₂CO₃ as base, DME solvent, 80–100°C, 12–24 hours) to achieve yields >75% .

Key Characterization: Post-synthesis, the compound is purified via column chromatography and validated by ¹H/¹³C NMR, LC-MS, and elemental analysis .

Basic: What analytical techniques are critical for characterizing this compound and verifying its purity?

Answer:

- ¹H/¹³C NMR: To confirm the presence of the methylthio group (δ ~2.5 ppm for SCH₃) and the dioxaborolane ring (δ ~1.3 ppm for pinacol methyl groups) .

- Mass Spectrometry (LC-MS/HRMS): To verify molecular weight (252.14 g/mol) and detect impurities .

- X-ray Crystallography (if crystalline): For structural elucidation using programs like SHELXL .

- HPLC: To assess purity (>95%, using C18 columns and acetonitrile/water gradients) .

Advanced: How can researchers optimize Suzuki-Miyaura cross-coupling reactions involving this boronate ester?

Answer:

Experimental Design Considerations:

- Catalyst Screening: Compare Pd(OAc)₂, PdCl₂(dppf), and Pd(PPh₃)₄ for activity. Pd(PPh₃)₄ often provides higher yields for aryl-pyrimidine couplings .

- Solvent Effects: Test DME, THF, and dioxane; DME enhances solubility of boronate esters .

- Base Selection: Cs₂CO₃ outperforms K₂CO₃ or NaOAc in deprotonating intermediates .

- Temperature/Time: 80°C for 12 hours balances yield and side-product formation.

Example Optimization Table:

| Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Pd(PPh₃)₄, Cs₂CO₃, DME | 82 | 98 | |

| PdCl₂(dppf), K₂CO₃, THF | 68 | 92 |

Advanced: What mechanistic insights explain regioselectivity challenges in cross-couplings with this compound?

Answer:

The methylthio group at the 2-position of the pyrimidine ring exerts steric and electronic effects:

- Steric Hindrance: The SCH₃ group directs coupling to the less-hindered 5-position boronate ester .

- Electronic Effects: The sulfur atom’s electron-donating nature activates the pyrimidine ring, but may compete with the boronate’s reactivity.

Mitigation Strategies: - Use directing groups (e.g., pyridyl, imidazole) to enhance selectivity .

- Employ microwave-assisted synthesis to reduce side reactions .

Basic: What are the critical safety protocols for handling this compound?

Answer:

- Storage: Inert atmosphere (argon/nitrogen), 2–8°C, desiccated to prevent hydrolysis of the boronate ester .

- Hazard Mitigation:

Advanced: How does the methylthio substituent influence the compound’s reactivity in medicinal chemistry applications?

Answer:

- Pharmacokinetic Impact: The SCH₃ group enhances lipophilicity, improving membrane permeability in drug candidates .

- Chemical Stability: It reduces oxidative degradation compared to hydroxyl or amino groups .

- Case Study: In imidazo[2,1-b]thiazole derivatives, the methylthio-pyrimidine moiety increases binding affinity to RAF kinases by ~30% compared to methoxy analogs .

Basic: What are the common side products observed during synthesis, and how are they addressed?

Answer:

- Deboronation: Hydrolysis of the boronate ester under acidic/moist conditions. Mitigated by strict anhydrous protocols .

- Homocoupling: Formation of bipyrimidines via Pd-mediated side reactions. Reduced by optimizing catalyst loading (<2 mol%) .

- Table of Common Impurities:

| Impurity | Source | Resolution Method |

|---|---|---|

| Deboronated pyrimidine | Moisture exposure | Dry solvent/reagents |

| Bipyrimidine | Excess Pd catalyst | Column chromatography |

Advanced: What strategies enhance the compound’s utility in high-throughput screening (HTS)?

Answer:

- Automated Synthesis: Use flow chemistry with immobilized Pd catalysts for reproducible coupling .

- Parallel Reaction Screening: Test 96-well plates with varying electrophiles (e.g., aryl halides, triflates) .

- Data-Driven Analysis: Employ machine learning to predict optimal reaction parameters (e.g., solvent polarity, temperature) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.